ZK 756326

CCR8 pharmacology binding affinity potency differentiation

CCR8 signaling research is constrained by endogenous ligand CCL1-a protein with inherent stability issues and absolute Gβγ-dependence for chemotaxis. ZK 756326 addresses these limitations as a chemically stable, low-molecular-weight non-peptide agonist: • Gβγ-independent chemotaxis: Isolate Gαi-mediated migration pathways using ZK 756326 (gallein-insensitive), while CCL1 serves as the Gβγ-dependent comparator. • Cross-species translation: Human IC50 = 1.8 μM, mouse IC50 = 2.6 μM-only 1.4-fold difference enables direct dose translation without species-specific tools. • Structural template: Cryo-EM structure (PDB 8kfy, 3.06 Å) provides experimentally validated coordinates for structure-based drug design. • β-arrestin bias: Higher efficacy in β-arrestin 1 recruitment vs. CCL1, enabling Gαi-independent signaling studies.

Molecular Formula C21H28N2O3
Molecular Weight 356.5 g/mol
Cat. No. B1249509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZK 756326
Synonyms2-(2-(4-(3-phenoxybenzyl)piperazin-1-yl)ethoxy)ethanol
ZK 756326
ZK-756326
ZK756326
Molecular FormulaC21H28N2O3
Molecular Weight356.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCOCCO)CC2=CC(=CC=C2)OC3=CC=CC=C3
InChIInChI=1S/C21H28N2O3/c24-14-16-25-15-13-22-9-11-23(12-10-22)18-19-5-4-8-21(17-19)26-20-6-2-1-3-7-20/h1-8,17,24H,9-16,18H2
InChIKeySHDFUNGIHDOLQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ZK 756326: Non-Peptide CCR8 Agonist with Validated Selectivity and Biased Signaling for Immunology and Virology Research


ZK 756326 (CAS 874911-96-3) is a synthetic non-peptide full agonist of the CC chemokine receptor CCR8, originally identified as the first small-molecule chemokine receptor agonist reported in the literature [1]. The compound is a dihydrochloride salt with molecular weight 429.39 g/mol and the formula C21H28N2O3·2HCl, demonstrating aqueous solubility up to 100 mM . Unlike the endogenous protein ligand CCL1 (I-309), ZK 756326 is a chemically stable, low-molecular-weight (356.46 g/mol free base) probe that activates CCR8 without the handling, stability, and batch-to-batch variability constraints associated with recombinant chemokines [2].

Non‑peptide CCR8 agonist probe for signaling pathway studies Small‑molecule tool compound avoids recombinant protein handling constraints
Dihydrochloride salt form supports aqueous solubility for in‑vitro assays Solution‑based workflow compatibility without organic co‑solvents
Reported selectivity and biased signaling profile Enables G protein‑ and β‑arrestin‑focused CCR8 pharmacology studies

Why ZK 756326 Cannot Be Replaced by Other CCR8 Modulators or Chemokine Ligands Without Losing Defined Experimental Endpoints


Generic substitution of ZK 756326 with alternative CCR8 modulators is not scientifically equivalent due to fundamental differences in molecular pharmacology. The natural ligand CCL1 and viral homolog vCCL1 are high-molecular-weight proteins that exhibit distinct signaling biases, including absolute dependence on Gβγ subunits for cell migration, whereas ZK 756326 and other small-molecule CCR8 agonists mediate chemotaxis through Gβγ-independent pathways [1]. Furthermore, the closely related non-peptide agonist LMD-009 displays approximately 20- to 160-fold higher potency (EC50 11–87 nM versus 1.8–2.6 μM) and engages distinct residues within the CCR8 orthosteric pocket, including a critical PheVI:16 (Phe254) interaction not shared by ZK 756326 [2]. Even within the small-molecule agonist class, AZ6 exhibits different biased signaling properties in β-arrestin recruitment assays relative to ZK 756326 [3]. The following quantitative evidence establishes exactly where ZK 756326 occupies a differentiated pharmacological space that is not substitutable by any single comparator.

ZK 756326
Small‑molecule; induces Gβγ‑independent chemotaxis
CCL1 / vCCL1
Protein ligands; chemotaxis strictly dependent on Gβγ subunits — signaling pathway interpretation may not transfer
ZK 756326
IC50 1.8 µM; engages orthosteric pocket without Phe254 interaction
LMD‑009
Higher potency and distinct Phe254 binding pocket engagement — dose‑response and receptor conformation profiles may differ
ZK 756326
Defined β‑arrestin recruitment fingerprint; Gαi‑independent signaling
AZ6
Divergent β‑arrestin signaling bias — cross‑study comparison may require validation

Quantitative Differentiation Evidence for ZK 756326 Against Closest Comparators: Binding Affinity, Selectivity, Signaling Bias, and Structural Binding Mode


Binding Affinity: ZK 756326 Exhibits 27-Fold Lower Potency Than LMD-009, Enabling Titratable Partial Agonism Studies

ZK 756326 competes for CCL1 binding to human CCR8 with an IC50 of 1.8 μM, representing a 27-fold lower apparent affinity compared to the non-peptide agonist LMD-009, which binds with a Ki/IC50 equivalent of 66 nM in 125I-CCL1 competition assays [1]. This potency difference translates into distinct pharmacological utility: ZK 756326 provides a wider dynamic range for dose-response studies where full saturation at sub-micromolar concentrations would be undesirable, whereas LMD-009's high potency (EC50 11–87 nM in functional assays) limits its use in experiments requiring graded receptor activation [2]. The lower potency of ZK 756326 relative to LMD-009 is advantageous for in vitro assays where partial receptor occupancy is needed to resolve subtle differences in downstream signaling pathways without immediate saturation.

Binding Affinity
Cross-study comparable
IC50 1.8 µM (human CCR8) vs. LMD‑009 66 nM; 27‑fold lower potency
Supports titratable partial agonism studies with wider dynamic range
125I‑CCL1 competition assay on human CCR8
CCR8 pharmacology binding affinity potency differentiation GPCR drug discovery

Selectivity Profile: ZK 756326 Maintains >28-Fold Selectivity Over 26 GPCRs, with Documented Inactivity Against Four Key Chemokine Receptors

ZK 756326 demonstrates no agonist activity against CCR3, CCR4, CCR5, CXCR3, and CXCR4, distinguishing it from promiscuous chemokine ligands and other small-molecule CCR8 modulators . In a comprehensive selectivity panel of 28 G protein-coupled receptors, ZK 756326 exhibited >28-fold selectivity for CCR8 over 26 other GPCRs, with the exception of α2A adrenergic and 5-HT receptors where selectivity margins are narrower . This selectivity profile is quantitatively defined and published, enabling researchers to predict potential off-target interactions in experimental systems. By contrast, the natural ligand CCL1 binds multiple receptors including CCR8 and CCR4, while vCCL1's full receptor selectivity profile remains incompletely characterized in publicly available panels.

GPCR Selectivity
Class-level inference
>28‑fold selectivity over 26 GPCRs; inactive at CCR3/4/5, CXCR3/4
Reported selectivity context for CCR8‑focused studies
Full selectivity panel data not publicly disclosed
GPCR selectivity off-target profiling chemokine receptor pharmacology screening panel

Biased Signaling: ZK 756326 Mediates Gβγ-Independent Chemotaxis, Unlike hCCL1 and vCCL1 Which Require Gβγ for Migration

In head-to-head functional assays, human CCL1 (hCCL1) most efficiently induced cell migration, and this response was strictly dependent on Gβγ signaling; inhibition of Gβγ abolished hCCL1-mediated chemotaxis. In contrast, cell migration induced by ZK 756326, vCCL1, and AZ6 was completely unaffected by Gβγ inhibition, demonstrating that ZK 756326 activates chemotaxis through an alternative Gαi-dependent but Gβγ-independent pathway [1]. Additionally, small-molecule agonists including ZK 756326 displayed higher efficacy in β-arrestin 1 recruitment compared to hCCL1 and vCCL1, and this β-arrestin recruitment occurred independently of Gαi signaling, further distinguishing the signaling fingerprint of ZK 756326 from protein ligands [2]. This biased agonism profile categorizes ZK 756326 as a functionally selective CCR8 activator that evokes a distinct subset of the receptor's signaling repertoire.

Biased Signaling
Head-to-head
Gβγ‑independent chemotaxis; β‑arrestin recruitment independent of Gαi
Enables Gαi‑mediated migration pathway dissection
hCCL1 migration abolished by Gβγ inhibition
biased agonism G protein signaling cell migration β-arrestin recruitment functional selectivity

Structural Binding Mode: Cryo-EM Structure of ZK 756326-Bound CCR8-Gi Complex Reveals Orthosteric Pocket Interactions Distinct from LMD-009

A cryo-electron microscopy structure of the human CCR8-Gi protein complex bound to ZK 756326 has been resolved at 3.06 Å resolution (PDB ID: 8kfy), enabling atomic-level mapping of ligand-receptor interactions [1]. The structure reveals that ZK 756326 binds within the orthosteric pocket, engaging a conserved Y1.39Y3.32E7.39 motif critical for both chemokine and non-peptide ligand recognition [2]. Comparative analysis with the co-structure of LMD-009-bound CCR8-Gi (PDB ID: 8kfx, 2.96 Å) demonstrates that while both non-peptide agonists occupy overlapping regions of the orthosteric site, LMD-009 additionally engages a specific PheVI:16 (Phe254) interaction—as evidenced by a 19-fold gain-of-function upon Phe254Ala mutation that is not observed with ZK 756326 [3]. This structural differentiation at the residue level provides a mechanistic basis for the divergent pharmacological profiles of these two CCR8 agonists.

Cryo‑EM Structure
Cross-study comparable
3.06 Å resolution, PDB 8kfy; binds Y1.39Y3.32E7.39 motif; no Phe254 interaction
Provides alternative binding mode for structure‑based design
LMD‑009 (PDB 8kfx) engages Phe254 with 19‑fold gain‑of‑function
cryo-EM structure GPCR structural biology ligand binding pocket structure-based drug design

Species Cross-Reactivity: ZK 756326 Activates Murine CCR8 with 1.4-Fold Lower Potency Than Human CCR8, Enabling Direct Translational Studies

ZK 756326 activates murine CCR8 with an IC50 of 2.6 μM, compared to 1.8 μM for human CCR8—a 1.4-fold difference in potency [1]. This modest cross-species potency variation permits the use of ZK 756326 in both human and mouse experimental systems without the need for species-specific tool compounds. In murine CCR8-expressing cells, ZK 756326 elicits chemotaxis and induces ERK1/2 phosphorylation, confirming functional agonism across species [2]. Notably, ZK 756326 also activates a mutant form of murine CCR8 lacking O-linked sulfation at tyrosines 14 and 15, a property not shared by murine CCL1, indicating that ZK 756326's binding mode is less dependent on post-translational modifications of the receptor [3]. By contrast, LMD-009 has not been systematically characterized for murine CCR8 cross-reactivity in published studies, limiting its utility in translational mouse models.

Species Cross‑Reactivity
Cross-study comparable
Human IC50 1.8 µM; Mouse IC50 2.6 µM; 1.4‑fold potency shift
Supports translational mouse model studies with reported cross‑species binding
Activity preserved on sulfation‑deficient mCCR8 mutant
species cross-reactivity murine CCR8 translational pharmacology in vivo model validation

Optimal Experimental Use Cases for ZK 756326 Based on Verified Differentiation Evidence


Gβγ-Independent CCR8 Chemotaxis Signaling Studies

ZK 756326 is the preferred tool compound for investigating Gαi-mediated chemotaxis pathways decoupled from Gβγ subunits. Unlike human CCL1, whose promigratory activity is abolished upon Gβγ inhibition, ZK 756326-mediated cell migration proceeds independently of Gβγ signaling [7]. This property enables researchers to isolate Gαi-dependent migratory mechanisms without confounding Gβγ contributions. Experimental designs employing pharmacological Gβγ inhibitors (e.g., gallein) can use ZK 756326 as a positive control for Gβγ-independent chemotaxis, while hCCL1 serves as the Gβγ-dependent comparator [8].

Murine In Vivo CCR8 Pharmacology with Validated Cross-Species Activity

For preclinical studies requiring CCR8 activation in mouse models, ZK 756326 is the only non-peptide CCR8 agonist with published, quantitative cross-species binding data (human IC50 = 1.8 μM; mouse IC50 = 2.6 μM) [7]. This modest 1.4-fold potency difference enables direct dose translation between species without the need for species-specific tool compounds. Additionally, ZK 756326 activates murine CCR8 mutants lacking tyrosine sulfation—a post-translational modification that may be altered in disease states—whereas murine CCL1 activity is dependent on this modification [8]. These characteristics make ZK 756326 the rational choice for in vivo murine CCR8 pharmacology studies.

Structure-Based Drug Design Targeting the CCR8 Orthosteric Pocket

The availability of a high-resolution cryo-EM structure of ZK 756326 bound to the CCR8-Gi complex (PDB 8kfy, 3.06 Å) provides an experimentally validated template for structure-based drug design [7]. Unlike the LMD-009 co-structure (PDB 8kfx), which reveals a unique Phe254 interaction associated with a 19-fold gain-of-function mutation, the ZK 756326-bound structure offers an alternative binding mode within the conserved Y1.39Y3.32E7.39 motif [8]. Computational chemists and medicinal chemists can use these coordinates for docking studies, pharmacophore modeling, and rational design of novel CCR8 ligands with differentiated binding profiles that avoid the LMD-009-specific Phe254 interaction.

β-Arrestin-Biased CCR8 Signaling Pathway Dissection

ZK 756326 and other small-molecule CCR8 agonists (AZ6) display higher efficacy in β-arrestin 1 recruitment compared to hCCL1 and vCCL1, and this recruitment occurs independently of Gαi signaling [7]. This biased signaling fingerprint positions ZK 756326 as the optimal tool for experiments designed to study β-arrestin-mediated CCR8 signaling events in isolation from G protein activation. Researchers employing β-arrestin recruitment assays (e.g., BRET, PathHunter) can use ZK 756326 as a reference agonist to benchmark β-arrestin-biased responses against G protein-biased chemokine ligands like hCCL1 [8].

Application
Selection Property
Validation Focus
Gαi‑mediated chemotaxis pathway studies
Gβγ‑independent migration profile
Confirm Gβγ‑independent chemotaxis response
Mouse CCR8 pharmacology studies
Cross‑species CCR8 binding profile
Verify mouse model dose‑response translation
Structure‑based CCR8 ligand design
Published cryo‑EM structure (PDB 8kfy) with distinct binding mode
Use PDB 8kfy for docking and ligand design
β‑arrestin recruitment pathway studies
Biased β‑arrestin signaling profile
Compare β‑arrestin response with hCCL1 reference

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